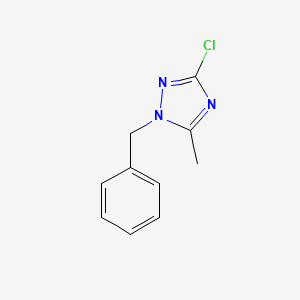

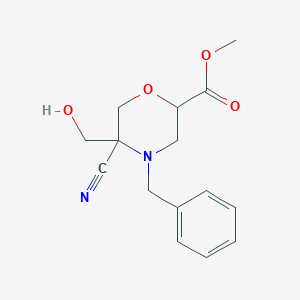

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

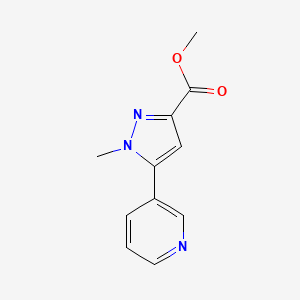

“1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” is a derivative of triazole, a class of heterocyclic compounds. Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazole compounds are part of the five-membered aromatic azole chain. They contain two carbon and three nitrogen atoms in their structure . The specific structure of “1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole” would require more specific information or computational modeling to detail.Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse. For instance, Huisgen’s reported a non-regioselective reaction between terminal alkynes and organic azides for the synthesis of disubstituted 1,2,3-triazoles .科学的研究の応用

Drug Discovery

1,2,3-Triazoles, including derivatives like 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole , are widely used in drug discovery due to their unique properties. They can serve as scaffolds for pharmacophores, enhancing drug-receptor interactions .

Organic Synthesis

These compounds are also utilized in organic synthesis. The triazole ring can act as a versatile intermediate in various chemical reactions, aiding in the synthesis of more complex molecules .

Polymer Chemistry

In polymer chemistry, triazoles can be incorporated into polymers to improve material properties such as thermal stability and mechanical strength .

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry for the design of new molecular assemblies due to their ability to engage in hydrogen bonding and metal coordination .

Bioconjugation

The bioconjugation of triazoles onto biomolecules is a common application in chemical biology. This allows for the creation of novel bioactive compounds or probes for biological studies .

Fluorescent Imaging

Triazoles can be used in fluorescent imaging techniques. They can be attached to fluorescent dyes or probes to study biological processes .

Materials Science

In materials science, triazoles contribute to the development of new materials with specific desired properties, such as conductivity or porosity .

Antiproliferative Agents

Some triazole derivatives have shown potential as antiproliferative agents against various cancer cell lines, indicating their use in cancer research and therapy .

IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application

作用機序

Target of Action

It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

It’s known that 1,2,4-triazoles and their derivatives exhibit significant pharmacological activities . The compound’s interaction with its targets likely involves the formation of hydrogen bonds and dipole interactions, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that 1,2,4-triazoles and their derivatives can affect various biochemical pathways due to their broad range of pharmacological activities .

Result of Action

It’s known that 1,2,4-triazoles and their derivatives can exhibit significant pharmacological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .

将来の方向性

The future directions in the research of triazole compounds are promising. They are being explored for their potential in the treatment of various diseases due to their versatile biological activities . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the areas of focus .

特性

IUPAC Name |

1-benzyl-3-chloro-5-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFBNSLNFBAYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B3005951.png)

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)